
ML213
概要
説明
ML213は、化学的にはN-(2,4,6-トリメチルフェニル)-ビシクロ[2.2.1]ヘプタン-2-カルボキサミドとして知られており、カリウムチャネル、特にKv7.2 (KCNQ2)およびKv7.4 (KCNQ4)チャネルの選択的活性化剤です 。この化合物は、さまざまな生理学的プロセスにおいて重要な役割を果たすイオンチャネルを調節する能力により、科学研究で注目を集めています。
科学的研究の応用
ML213 is a selective activator of KCNQ2 and KCNQ4 channels, with a variety of research applications . It was discovered from a high-throughput screening campaign of the Molecular Libraries Small Molecule Repository . As an MLPCN probe, this compound is freely available upon request .
Scientific Research Applications
- Electrophysiology: this compound displays a concentration-dependent enhancement of KCNQ2 currents . In electrophysiological assays, this compound shows EC50 values for KCNQ2 activation of 230 nM and 510 nM for KCNQ4 . It is highly selective against KCNQ1, KCNQ1/KCNE1, KCNQ3, and KCNQ5 (>80-fold selective) .
- Selectivity Studies: this compound demonstrates selectivity against KCNQ1, KCNQ3, and KCNQ5 channels . It has no significant activities against a binding assay panel of 68 GPCRs, ion channels, and transporters screened at 10 μM, and was active in only one assay (AID 2314) that was not dependent on KCNQ2 out of 254 assays .
- Neuronal Excitability: this compound is a valuable tool for understanding the roles of KCNQ2 and KCNQ4 channels in regulating neuronal excitability . It may be used for investigations of the roles of KCNQ2 and KCNQ4 channels in antiepileptogenesis in mechanistic cellular studies and tissue slice experiments .
- Vasorelaxation: this compound has been identified and characterized as a potent vasorelaxant in different blood vessels . It relaxes segments of rat thoracic aorta, renal artery, and mesenteric artery in a concentration-dependent manner . this compound, at low concentrations, can cause significant hyperpolarization in mesenteric artery smooth muscle cells .
Data Tables
Case Studies
- KCNQ Channel Research: this compound is used to study the activation mechanisms of this compound and PIP2 for neuronal KCNQ channels, providing a framework for therapeutic intervention .
- Smooth Muscle Disorder Research: this compound is used as a potential therapeutic for various smooth muscle disorders due to its vasorelaxant effects .
作用機序
ML213は、Kv7.2およびKv7.4カリウムチャネルを選択的に開くことでその効果を発揮します。この作用は、静止膜電位を過分極させ、それによってニューロンの興奮性を低下させます。 この化合物は、Kv7.1、Kv7.3、およびKv7.5などの他のカリウムチャネルに対して高い選択性を示します 。 関与する分子標的は、Kv7.2およびKv7.4チャネルの特定の結合部位であり、これらのチャネルの開放とそれに続くイオン流を促進します 。
生化学分析
Biochemical Properties
N-mesitylbicyclo[2.2.1]heptane-2-carboxamide interacts with Kv7.2 and Kv7.4 channels, which are types of voltage-gated potassium channels . The nature of these interactions involves the opening of these channels, which is a key process in regulating the cell membrane potential .
Cellular Effects
The effects of N-mesitylbicyclo[2.2.1]heptane-2-carboxamide on cells are primarily related to its influence on Kv7.2 and Kv7.4 channels. By activating these channels, it can hyperpolarize the resting membrane potential in an in vitro spinal cord preparation . This can have a significant impact on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-mesitylbicyclo[2.2.1]heptane-2-carboxamide involves its binding to Kv7.2 and Kv7.4 channels, leading to their activation . This results in the opening of these channels and a subsequent change in the cell membrane potential .
Dosage Effects in Animal Models
In animal models, N-mesitylbicyclo[2.2.1]heptane-2-carboxamide has been shown to cause a concentration-dependent relaxation of isolated rat thoracic aorta, renal artery, and mesenteric artery . These effects were observed at low concentrations and were blocked by the Kv7 channel inhibitor XE991 .
準備方法
合成経路および反応条件
ML213の合成は、2,4,6-トリメチルフェニルアミンとビシクロ[2.2.1]ヘプタン-2-カルボン酸クロリドを制御された条件下で反応させることで行われます。 この反応は、通常、ジクロロメタンなどの有機溶媒中で、塩酸副生成物を中和するためにトリエチルアミンなどの塩基の存在下で行われます 。
工業生産方法
This compoundの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、ラボでの合成プロセスをスケールアップすることです。 これには、反応条件の最適化、試薬の高純度の確保、および再結晶またはクロマトグラフィーなどの効率的な精製技術の実施が含まれ、高純度の最終製品が得られます 。
化学反応の分析
反応の種類
ML213は、アミド官能基の存在により、主に置換反応を起こします。 特定の条件下では、酸化および還元反応にも参加することができます 。
一般的な試薬と条件
置換反応: 一般的な試薬には、チオニルクロリドや三臭化リンなどのハロゲン化剤が含まれます。
酸化反応: 過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、置換反応はハロゲン化誘導体を生成する可能性があり、酸化および還元反応は対応する酸化または還元生成物の形成につながる可能性があります 。
類似化合物との比較
類似化合物
レチガビン: 別のカリウムチャネル開口薬ですが、選択性と効力が異なります。
This compoundの独自性
This compoundは、他のカリウムチャネルへの影響が最小限でありながら、Kv7.2およびKv7.4チャネルに対する高い選択性によりユニークです。 この選択性は、さまざまな生理学的および病的状態におけるこれらのチャネルの特定の役割を研究するための貴重なツールとなります 。
生物活性
ML213 is a selective activator of voltage-gated potassium channels KCNQ2 (Kv7.2) and KCNQ4 (Kv7.4), known for its potential therapeutic applications in various disorders, particularly those involving neuronal excitability and vascular smooth muscle function. This compound was identified through high-throughput screening and has distinct biochemical properties that make it a valuable tool in pharmacological research.
This compound enhances the activity of KCNQ2 and KCNQ4 channels by binding to specific sites within the channel structure. The compound stabilizes these channels in an open state, facilitating potassium ion flow, which is crucial for maintaining the resting membrane potential and regulating excitability in neurons and vascular smooth muscle cells. The activation of these channels leads to hyperpolarization, reducing excitability and contractility, respectively.
Potency and Selectivity
The potency of this compound has been quantified with the following EC50 values:
- KCNQ2 (Kv7.2) : 230 nM
- KCNQ4 (Kv7.4) : 510 nM
This compound exhibits over 80-fold selectivity against other KCNQ family members such as KCNQ1, KCNQ3, and KCNQ5, making it a highly selective probe for studying the physiological roles of KCNQ2 and KCNQ4 channels .
In Vitro Studies
In various in vitro assays, this compound has demonstrated significant effects on cellular excitability:
- Electrophysiological assays : this compound enhanced KCNQ2 currents in a concentration-dependent manner, with maximal increases observed at higher concentrations .
- Thallium influx assays : Confirmed its potency in activating KCNQ2 channels with EC50 values consistent with electrophysiological findings .
Vascular Effects
This compound has been characterized as a potent vasorelaxant:
- In studies involving rat thoracic aorta, renal artery, and mesenteric artery, this compound induced significant relaxation in a concentration-dependent manner.
- The EC50 values for vasorelaxation were notably lower than other Kv7 enhancers tested, indicating superior efficacy .
Study on Neuronal Excitability
A study highlighted the role of this compound in modulating neuronal excitability using zebrafish larvae models. It demonstrated that this compound effectively suppressed seizure behavior by enhancing Kv7 channel activity, showcasing its potential as an antiepileptic agent . The study also compared this compound's effects with other Kv7 activators, revealing differences in their mechanisms that could influence therapeutic outcomes.
Vascular Smooth Muscle Relaxation
In another investigation focused on vascular smooth muscle, this compound was shown to relax precontracted arterial segments significantly more than traditional treatments. This effect was blocked by linopirdine, a known Kv7 blocker, confirming the specificity of this compound's action on Kv7 channels .
Summary of Findings
Property | Value |
---|---|
Chemical Name | N-(2,4,6-Trimethylphenyl)-bicyclo[2.2.1]heptane-2-carboxamide |
EC50 (KCNQ2) | 230 nM |
EC50 (KCNQ4) | 510 nM |
Selectivity | >80-fold against KCNQ1, KCNQ3, KCNQ5 |
Vasorelaxant Activity | Significant in rat arteries |
Neuronal Effects | Suppresses seizure behavior in models |
特性
IUPAC Name |
N-(2,4,6-trimethylphenyl)bicyclo[2.2.1]heptane-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO/c1-10-6-11(2)16(12(3)7-10)18-17(19)15-9-13-4-5-14(15)8-13/h6-7,13-15H,4-5,8-9H2,1-3H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIQGKPGBLYKQBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2CC3CCC2C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389360 | |
Record name | ML213 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47200766 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
489402-47-3 | |
Record name | ML213 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 489402-47-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。